Boronic Acid Formation Yield: Triisopropyl Borate Outperforms Trimethyl and Triethyl Analogs
In lithium-halogen exchange with n-BuLi followed by borate quenching, triisopropyl borate achieves a 91% isolated yield in the borylation of 1,3-dibromotoluene, compared with 85% for triethyl borate (1,3-dibromobenzene) and 65% for trimethyl borate (3,5-dibromotoluene) under comparable reaction manifolds [1]. The 26 percentage-point yield advantage over trimethyl borate and 6 percentage-point advantage over triethyl borate are not predicted by electronic arguments alone and underscore the practical superiority of the isopropyl ester in this transformation [1].
| Evidence Dimension | Isolated yield in lithium-halogen exchange / borate quench sequence |
|---|---|
| Target Compound Data | 91% yield (1,3-dibromotoluene substrate) |
| Comparator Or Baseline | Triethyl borate: 85% yield (1,3-dibromobenzene); Trimethyl borate: 65% yield (3,5-dibromotoluene) |
| Quantified Difference | 6% higher than triethyl borate; 26% higher than trimethyl borate |
| Conditions | n-BuLi, THF, low-temperature lithiation, trialkyl borate quench, acidic hydrolysis |
Why This Matters
Higher yield translates directly to reduced material cost, fewer purification steps, and greater process efficiency in boronic acid and boronate ester production.
- [1] Chemistry Stack Exchange. (2024). What is the difference in reactivity between the various borates (trimethyl, triethyl, triisopropyl borate) to form boronic acids? View Source
